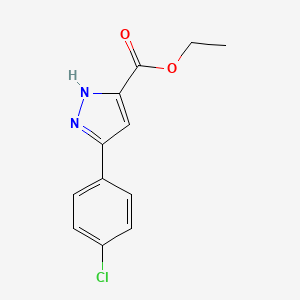

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXKEDUSKXDFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70917752 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595610-40-5, 938182-43-5 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595610-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Executive Summary

This technical guide provides a comprehensive and detailed methodology for the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically divided into two primary stages: the formation of a key β-ketoester intermediate, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, via a crossed Claisen condensation, followed by the construction of the pyrazole ring through a Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step experimental protocols, and robust analytical characterization methods. By grounding the procedure in established chemical principles and providing practical insights, this document serves as a self-validating system for the reliable and efficient synthesis of the target molecule.

Introduction: Significance and Synthetic Strategy

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, with its specific substitution pattern, represents a valuable scaffold for the development of novel therapeutic agents.[2]

The synthetic approach detailed herein is a robust and well-established two-step process. The core logic is to first construct a linear 1,3-dicarbonyl system, which then undergoes cyclization with a hydrazine source to form the stable, aromatic pyrazole ring.[3][4]

-

Step 1: Crossed Claisen Condensation. This reaction forms the carbon backbone of the precursor molecule. It involves the condensation between 4'-chloroacetophenone and diethyl oxalate using a strong base, such as sodium ethoxide, to yield the β-ketoester, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.[5][6]

-

Step 2: Knorr Pyrazole Synthesis. This classic heterocyclic ring-forming reaction involves the condensation of the synthesized β-ketoester with hydrazine hydrate.[1][3][7] The reaction proceeds efficiently, driven by the formation of the stable aromatic pyrazole ring.[3][8]

This guide will elaborate on the mechanistic underpinnings of each step, provide detailed, replicable protocols, and outline the necessary analytical techniques for product verification.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by conceptually deconstructing the target molecule into readily available starting materials. This process highlights the key bond formations required for the synthesis.

Caption: Retrosynthetic analysis of the target pyrazole.

Part I: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

The first critical stage is the formation of the β-ketoester intermediate via a crossed Claisen condensation. This reaction is synthetically powerful for creating carbon-carbon bonds.[6][9]

Mechanism and Rationale

The reaction is initiated by a strong base, sodium ethoxide, which selectively deprotonates the α-carbon of 4'-chloroacetophenone to generate a nucleophilic enolate.[5] This choice of base is crucial; using the ethoxide salt of the same alcohol as the ester group (ethanol) prevents transesterification side reactions. The resulting enolate then performs a nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl oxalate. The tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to furnish the desired β-ketoester. The reaction is driven to completion by the final deprotonation of the product, which has an acidic methylene group between the two carbonyls. An acidic workup is required to neutralize the enolate and yield the final product.[5][9]

Experimental Protocol

Table 1: Reagent Properties and Stoichiometry

| Reagent | Chemical Formula | M.W. ( g/mol ) | Molar Ratio | Amount (10 mmol scale) |

| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.0 | 1.55 g |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.0 | 1.34 mL (1.46 g) |

| Sodium Metal | Na | 22.99 | 1.0 | 0.23 g |

| Absolute Ethanol | C₂H₆O | 46.07 | Solvent | 20 mL |

| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | Work-up | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction | ~60 mL |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried 100 mL round-bottom flask equipped with a condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of absolute ethanol. Carefully add sodium metal (0.23 g, 10 mmol) in small pieces. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[5]

-

Reaction Setup: Cool the sodium ethoxide solution to room temperature. In a separate beaker, prepare a mixture of 4'-chloroacetophenone (1.55 g, 10 mmol) and diethyl oxalate (1.34 mL, 10 mmol).

-

Addition: Add the mixture from step 2 dropwise to the stirred sodium ethoxide solution over 15-20 minutes.

-

Reaction Execution: Stir the resulting mixture at room temperature for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the mixture to pH ~2 by the slow addition of 10% sulfuric acid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[5]

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be used in the next step without further purification or purified by recrystallization from ethanol if desired.

Part II: Knorr Pyrazole Synthesis

This stage involves the cyclocondensation of the β-ketoester intermediate with hydrazine hydrate to form the final pyrazole product. The Knorr synthesis is a highly reliable method for creating pyrazole and pyrazolone ring systems.[1][3][10]

Mechanism and Rationale

The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid).[1][8] The synthesis begins with the condensation of the more reactive hydrazine nitrogen atom with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate.[3] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. This cyclization step, followed by the elimination of ethanol and water, leads to the formation of the stable, aromatic pyrazole ring.[3][11] The formation of this aromatic system is the thermodynamic driving force for the reaction, often resulting in high yields.[3]

Caption: Experimental workflow for the two-step synthesis.

Experimental Protocol

Table 2: Reagent Properties and Stoichiometry

| Reagent | Chemical Formula | M.W. ( g/mol ) | Molar Ratio | Amount (5 mmol scale) |

| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | C₁₂H₁₁ClO₄ | 254.66 | 1.0 | 1.27 g |

| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 2.0 | 0.31 mL (0.32 g) |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Catalyst | 3-4 drops |

| 1-Propanol | C₃H₈O | 60.10 | Solvent | 5 mL |

| Water | H₂O | 18.02 | Work-up | ~15 mL |

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial or a small round-bottom flask, combine the crude ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.27 g, 5 mmol) and 1-propanol (5 mL).

-

Reagent Addition: Add hydrazine hydrate (0.31 mL, ~10 mmol, 2 equivalents) and 3-4 drops of glacial acetic acid to the mixture.[1][3] Add a magnetic stir bar.

-

Reaction Execution: Heat the reaction mixture to approximately 100°C on a hot plate with stirring.[3]

-

Monitoring: After 1 hour, monitor the reaction's progress by TLC (e.g., using 30% Ethyl acetate / 70% Hexane as the mobile phase) to confirm the consumption of the starting ketoester.[1][3]

-

Work-up and Isolation: Once the reaction is complete, while the solution is still hot and stirring, add water (~15 mL) to precipitate the product.[1][3]

-

Purification: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Isolate the solid product by vacuum filtration, wash the filter cake with cold water, and air-dry to obtain the final product.[3] Further purification can be achieved by recrystallization from ethanol.

Part III: Characterization and Quality Control

Confirmation of the structure and purity of the synthesized Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is essential. Standard analytical techniques should be employed.[12]

Table 3: Expected Analytical Data for the Final Product

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the chlorophenyl ring (two doublets), a proton on the pyrazole ring, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the ethyl ester carbons, carbons of the chlorophenyl ring, and the three distinct carbons of the pyrazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=N/C=C stretching in the aromatic rings (~1500-1600 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M+) corresponding to the calculated molecular weight (250.68 g/mol for C₁₂H₁₁ClN₂O₂), showing the characteristic isotopic pattern for a chlorine-containing compound.[2] |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Safety and Handling Precautions

-

Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen.[13][14] It should be handled with extreme care in a well-ventilated chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Sodium Metal & Sodium Ethoxide: Sodium metal reacts violently with water. The preparation of sodium ethoxide is highly exothermic and produces flammable hydrogen gas.[5] Perform this step in an anhydrous solvent and under an inert atmosphere. Sodium ethoxide is a strong base and is corrosive.

-

General Precautions: Handle all solvents and reagents in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[13]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. name-reaction.com [name-reaction.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.org.za [scielo.org.za]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

Synthesis Protocol for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 595610-40-5)[1]. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory and anticancer properties[2][3][4]. This document details a reliable two-step synthetic pathway, beginning with a mixed Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by a classical Knorr pyrazole synthesis via cyclocondensation with hydrazine. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring that the protocol is not merely a set of instructions but a self-validating scientific workflow. It is intended for an audience with a working knowledge of synthetic organic chemistry.

Introduction and Strategic Overview

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a valuable heterocyclic building block in drug discovery and materials science. Its structure combines the pharmacologically significant pyrazole ring with a substituted aryl group and a versatile ester functionality, making it an ideal starting point for library synthesis and lead optimization[5][6].

The synthesis strategy presented herein is a robust and widely applicable method for constructing 3,5-disubstituted pyrazoles. It leverages the Knorr pyrazole synthesis, a powerful cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative[7][8][9]. The required 1,3-dicarbonyl intermediate is itself prepared through a directed mixed Claisen condensation, which offers excellent control over the final substitution pattern.

The overall workflow is summarized below:

Figure 1: High-level synthetic workflow.

Part I: Synthesis of the 1,3-Dicarbonyl Intermediate via Mixed Claisen Condensation

The cornerstone of this synthesis is the efficient construction of the 1,3-dicarbonyl precursor. This is achieved via a mixed (or "crossed") Claisen condensation. This reaction is highly effective when one of the ester partners lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product[10][11]. In this protocol, diethyl oxalate serves as the ideal electrophilic acceptor, while 4-chloroacetophenone acts as the nucleophilic donor after deprotonation.

Mechanistic Rationale

The reaction proceeds via the formation of an enolate from 4-chloroacetophenone using a strong base, typically sodium ethoxide. The choice of ethoxide is critical; it matches the alkyl group of the reacting ester (diethyl oxalate), thus preventing unwanted transesterification side reactions. The generated enolate then performs a nucleophilic attack on a carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the stable sodium enolate of the β-diketoester product. An acidic workup is required in the final step to protonate this enolate and afford the neutral 1,3-dicarbonyl compound.

Experimental Protocol

Reaction: 4-Chloroacetophenone + Diethyl Oxalate → Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.0 | 15.46 g |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.1 | 17.6 mL |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.1 | 7.49 g |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | 200 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Hydrochloric Acid (6M) | HCl | 36.46 | - | As needed |

Procedure:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and the system is protected from atmospheric moisture with calcium chloride tubes.

-

Base Preparation: To the flask, add absolute ethanol (100 mL) followed by the portion-wise addition of sodium ethoxide under a nitrogen atmosphere. Stir until all sodium ethoxide has dissolved.

-

Enolate Formation: Dissolve 4-chloroacetophenone (15.46 g) in absolute ethanol (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes at room temperature.

-

Condensation: After the addition is complete, add diethyl oxalate (17.6 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The mixture will typically turn yellow or orange.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

-

Work-up: Cool the reaction mixture in an ice bath. Slowly pour the mixture into 250 mL of ice-cold 6M hydrochloric acid with vigorous stirring to neutralize the base and protonate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 1,3-dicarbonyl intermediate.

Part II: Pyrazole Synthesis via Cyclocondensation

The formation of the pyrazole ring is accomplished through the Knorr synthesis, a robust and high-yielding reaction. This step involves the condensation of the previously synthesized 1,3-dicarbonyl compound with hydrazine, which acts as a bidentate nucleophile, leading to cyclization and subsequent dehydration to form the aromatic pyrazole ring[8][12][13].

Mechanistic Rationale & Regioselectivity

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl carbons of the diketoester. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A series of proton transfers and dehydration steps then occur to yield the final, stable aromatic pyrazole.

Figure 2: Simplified mechanism of Knorr pyrazole formation.

A critical consideration is regioselectivity. The 1,3-dicarbonyl intermediate has two distinct electrophilic carbonyl centers. The reaction with an unsymmetrical hydrazine could lead to two possible regioisomers. However, with unsubstituted hydrazine (H₂N-NH₂), the tautomeric nature of the final product (1H-pyrazole) means that only one product is formed. The initial attack is generally governed by the relative reactivity of the two carbonyls.

Experimental Protocol

Reaction: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate + Hydrazine Hydrate → Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. |

| 1,3-Dicarbonyl Intermediate | C₁₂H₁₁ClO₄ | 254.67 | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 1.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic |

| Ethanol (95%) | C₂H₅OH | 46.07 | - |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl intermediate (1.0 eq) in 95% ethanol (approx. 10 mL per gram of substrate).

-

Addition of Reagents: Add a few drops of glacial acetic acid to catalyze the reaction. To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The addition may be mildly exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material. The product often begins to precipitate from the hot solution as a white solid.

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL) to remove any unreacted hydrazine salts.

-

Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white crystalline solid with high purity.

Product Characterization and Validation

The identity and purity of the final product, Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, must be confirmed through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClN₂O₂[1] |

| Molecular Weight | 250.68 g/mol [1][14] |

| Appearance | White to off-white solid[14] |

| Melting Point | Literature values vary; typically in the range of 160-170 °C. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~6.8 (s, 1H, pyrazole-H), ~7.4 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~10.5 (br s, 1H, N-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~14.2 (-CH₃), ~61.5 (-OCH₂-), ~105 (pyrazole C4), ~127 (Ar-CH), ~129 (Ar-CH), ~131 (Ar-C), ~135 (Ar-C), ~140 (pyrazole C5), ~150 (pyrazole C3), ~162 (C=O). |

| Mass Spec (ESI+) | m/z: 251.05 [M+H]⁺, 273.03 [M+Na]⁺. |

References

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(6), 7349-7381. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyrazoles.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

PubMed Central. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

ScienceDirect. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

-

OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

Sources

- 1. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 14. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, featured in numerous approved drugs.[1][2][3] This document delineates the core physicochemical properties, provides validated synthetic protocols with mechanistic insights, explores the spectroscopic and structural characteristics, and details the chemical reactivity of the title compound. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to facilitate its application as a versatile building block in the synthesis of novel bioactive molecules.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, prized for their ability to form multiple hydrogen bonds, enhance solubility, and serve as rigid scaffolds for arranging pharmacophores.[3] Among these, the pyrazole ring system—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—is particularly prominent. Its unique electronic and steric properties have led to its incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various compounds with anticancer, antimicrobial, and antidepressant activities.[1][2]

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (hereafter referred to as ECPC ) is a key intermediate that combines the pyrazole core with a synthetically versatile ethyl ester and a 4-chlorophenyl group, a common substituent in bioactive molecules. This guide aims to serve as an authoritative resource on its chemical properties, enabling scientists to harness its full potential in research and development.

Core Physicochemical and Structural Properties

ECPC is a solid at room temperature. Its structural and physical properties are critical for its handling, reaction setup, and role as a synthetic precursor.

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | [4] |

| CAS Number | 595610-40-5 | [4] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 250.68 g/mol | [4] |

| Appearance | Solid | |

| SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl | [4] |

| InChIKey | AAXKEDUSKXDFJA-UHFFFAOYSA-N | [4] |

Structural analysis of a closely related N-substituted derivative reveals that the pyrazole and 4-chlorophenyl rings are nearly coplanar, with a dihedral angle of approximately 3.64°.[5] This planarity is a key feature, influencing crystal packing and potential π-π stacking interactions in receptor binding.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of 3,5-disubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. For ECPC, a standard approach utilizes the reaction of an ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate with hydrazine hydrate.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of ECPC.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. Hydrazine is a potent binucleophile. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen at one of the carbonyl carbons of the diketoester, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid is employed as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. Refluxing provides the necessary activation energy for the dehydration step.

Detailed Experimental Protocol: Synthesis of ECPC

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1 equivalent).

-

Reagent Addition: Add ethanol as a solvent, followed by glacial acetic acid (catalytic amount, ~5 mol%).

-

Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will cause the crude product to precipitate.

-

Isolation: Filter the solid precipitate using a Büchner funnel, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure ECPC.

Spectroscopic and Structural Characterization

Confirming the structure and purity of the synthesized ECPC is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Characterization Workflow Diagram

Caption: Standard workflow for the purification and characterization of ECPC.

Expected Spectroscopic Data

The following table summarizes the expected spectral data for ECPC based on its structure and data from similar pyrazole derivatives.[6][7]

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two doublets in the range δ 7.4-7.8 ppm (AA'BB' system for the 4-chlorophenyl ring). |

| Pyrazole C4-H | A singlet around δ 6.8-7.2 ppm. | |

| Pyrazole N-H | A broad singlet (exchangeable with D₂O) at δ > 10 ppm. | |

| Ethyl Ester (CH₂) | A quartet around δ 4.3-4.5 ppm. | |

| Ethyl Ester (CH₃) | A triplet around δ 1.3-1.5 ppm. | |

| ¹³C NMR | Carbonyl Carbon | A signal around δ 160-165 ppm. |

| Aromatic/Pyrazole Carbons | Multiple signals in the range δ 110-155 ppm. | |

| Ethyl Ester (CH₂) | A signal around δ 60-65 ppm. | |

| Ethyl Ester (CH₃) | A signal around δ 14-16 ppm. | |

| IR (cm⁻¹) | N-H Stretch | Broad peak around 3100-3300. |

| C=O Stretch (Ester) | Strong, sharp peak around 1710-1730.[8] | |

| C=N/C=C Stretch | Peaks in the 1500-1600 region. | |

| C-Cl Stretch | Peak around 1090. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 250 (corresponding to C₁₂H₁₁ClN₂O₂). |

| Isotope Peak [M+2]⁺ | A peak at m/z ≈ 252 with ~1/3 the intensity of [M]⁺, characteristic of one chlorine atom. |

Chemical Reactivity and Derivatization Potential

ECPC is a rich scaffold for chemical modification, offering three primary sites for reaction: the pyrazole nitrogen, the C4 position of the pyrazole ring, and the ethyl ester.

Key Reactivity Sites

Caption: Primary sites for chemical modification on the ECPC scaffold.

-

N-H of the Pyrazole Ring: The proton on the pyrazole nitrogen is acidic and can be readily removed by a base. The resulting pyrazolate anion is a strong nucleophile, making N-alkylation and N-arylation highly efficient reactions.[9][10] This is the most common strategy for creating libraries of analogues for structure-activity relationship (SAR) studies.

-

C4 Position: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution reactions like halogenation (e.g., with NBS or NCS) and nitration.[10] This allows for the introduction of further diversity.

-

Ethyl Ester Group: The ester is a classic functional group that can undergo nucleophilic acyl substitution . It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides via aminolysis.[6][8]

Protocol: N-Alkylation of ECPC

This protocol describes a typical procedure for alkylating the pyrazole nitrogen, a key step in diversifying the ECPC core for drug discovery programs.

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ECPC (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

-

Base Addition: Add a weak base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Causality Insight: K₂CO₃ is sufficient to deprotonate the acidic N-H of the pyrazole without hydrolyzing the ester group. Stronger bases like NaH could also be used but require more stringent anhydrous conditions.

-

-

Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or phenethyl bromide, 1.1 equivalents).

-

Reaction: Heat the mixture (typically 60-80 °C) and stir for 2-12 hours, monitoring by TLC.

-

Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the N-alkylated product.

Applications in Drug Development

The ECPC scaffold is a valuable starting point for synthesizing compounds with potential therapeutic applications. The 4-chlorophenyl moiety is a well-established pharmacophore in many kinase inhibitors and other targeted therapies. By modifying the three reactive sites, medicinal chemists can rapidly generate diverse libraries to probe biological targets. Derivatives of ethyl pyrazole carboxylates have been explored for their potential as anticancer and anti-inflammatory agents.[11][12] The pyrazole core is known to act as a bioisostere for other functional groups and can participate in critical binding interactions with protein targets.[13]

Conclusion

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a high-value, versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and multiple points for chemical derivatization make it an ideal scaffold for modern drug discovery and agrochemical research. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ECPC in their synthetic endeavors, accelerating the development of novel and impactful chemical entities.

References

- ChemicalBook. (n.d.). ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.

- El-Sayed, M. A. A., et al. (2021).

- Pradeep, P., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4).

- Fouad, M. A., et al. (2018).

- Various Authors. (2004-2019).

- Bennani, F., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(113), 112870-112896.

- Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(12), 5321-5325.

- PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

- Sigma-Aldrich. (n.d.). Ethyl 3-(4-chlorophenyl)

- Various Authors. (n.d.). Research on Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Echemi. (n.d.). ethyl 5-amino-1-(3-chlorophenyl)

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate.

- Wang, Y., et al. (2015).

- mzCloud. (2017). Ethyl 1-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-5-(trifluoromethyl)

- Kurita, K., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

- Jaćimović, Ž. K., et al. (2014). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 229(4), 317-318.

- Zheng, L., et al. (2011). Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o1910.

- Google Patents. (n.d.).

- NIST. (n.d.).

- ResearchGate. (n.d.). Ethyl 1-benzyl-3-(4-chlorophenyl)

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 868.

- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)

- Dakenchem. (n.d.).

- ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).

- PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - UV/Visible spectrum. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-, ethyl ester - 1H NMR Spectrum.

- SpectraBase. (n.d.). ethyl 3-(4-chlorophenyl)

- A2B Chem. (n.d.). Ethyl 3-(4-chlorophenyl)

- Firouzi, R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- ChemicalBook. (2025). ETHYL 3-(4-CHLOROPHENYL)

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The structural elucidation of this molecule is paramount for understanding its chemical behavior and potential therapeutic applications. This document will delve into the intricacies of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering expert interpretation and field-proven insights into the experimental methodologies. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Spectroscopic Elucidation

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. The precise arrangement of atoms within this molecule, confirmed through spectroscopic analysis, is fundamental to its interaction with biological targets. An unambiguous structural confirmation is the bedrock of any drug development program, ensuring that subsequent biological and toxicological studies are conducted on a well-characterized chemical entity.

This guide will dissect the spectroscopic signature of this compound, providing a detailed roadmap for its identification and characterization. The methodologies described herein are designed to be robust and reproducible, forming a self-validating system for researchers in the field.

Molecular Structure

The structural formula of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is presented below. The subsequent sections will detail how each spectroscopic technique corroborates this structure.

Caption: Molecular Structure of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 (broad) | s | 1H | N-H (pyrazole) |

| 7.85 | d | 2H | Ar-H |

| 7.50 | d | 2H | Ar-H |

| 7.20 | s | 1H | C4-H (pyrazole) |

| 4.40 | q | 2H | -OCH₂CH₃ |

| 1.35 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

The broad singlet at approximately 13.5 ppm is characteristic of the N-H proton of the pyrazole ring, which is often broadened due to quadrupole coupling and exchange.

-

The two doublets at 7.85 and 7.50 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The downfield shift of these protons is due to the deshielding effect of the pyrazole ring.

-

The singlet at 7.20 ppm corresponds to the single proton on the C4 position of the pyrazole ring.

-

The quartet at 4.40 ppm and the triplet at 1.35 ppm are characteristic of an ethyl group, corresponding to the -OCH₂- and -CH₃ protons of the ethyl ester, respectively. The coupling pattern (quartet and triplet) confirms their adjacency.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (ester) |

| ~150 | C3 (pyrazole) |

| ~140 | C5 (pyrazole) |

| ~134 | C-Cl (aromatic) |

| ~130 | C (aromatic) |

| ~129 | CH (aromatic) |

| ~127 | CH (aromatic) |

| ~108 | C4 (pyrazole) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

The signal at approximately 160 ppm is characteristic of the carbonyl carbon of the ester group.

-

The signals at approximately 150 and 140 ppm are assigned to the C3 and C5 carbons of the pyrazole ring, respectively.

-

The signals in the range of 127-134 ppm correspond to the carbons of the 4-chlorophenyl ring. The carbon attached to the chlorine atom (C-Cl) is typically found around 134 ppm.

-

The signal at approximately 108 ppm is assigned to the C4 carbon of the pyrazole ring.

-

The signals at approximately 61 and 14 ppm are characteristic of the ethyl ester group, corresponding to the -OCH₂- and -CH₃ carbons, respectively.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of pyrazole derivatives.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H.[1][2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Caption: Experimental Workflow for NMR Analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Table 3: Mass Spectrometry Data for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 250/252 | 100/33 | [M]⁺ (Molecular Ion) |

| 205/207 | 40/13 | [M - OCH₂CH₃]⁺ |

| 177/179 | 25/8 | [M - COOCH₂CH₃]⁺ |

| 139 | 30 | [C₇H₄N₂Cl]⁺ |

| 111 | 20 | [C₆H₄Cl]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 250, with a characteristic isotopic pattern at m/z 252 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This confirms the molecular weight and the presence of one chlorine atom.

-

The fragment at m/z 205 corresponds to the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

-

The fragment at m/z 177 results from the loss of the entire ethyl carboxylate group (-COOCH₂CH₃).

-

The fragment at m/z 139 likely corresponds to the chlorophenylpyrazole cation.

-

The fragment at m/z 111 is characteristic of the chlorophenyl cation.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

-

For EI-MS, prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

For ESI-MS, prepare a dilute solution in a solvent compatible with electrospray, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).

-

If further structural information is needed, perform tandem MS (MS/MS) experiments by selecting the molecular ion and inducing fragmentation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (pyrazole) |

| ~3100-3000 | Medium | C-H Stretch (aromatic) |

| ~2980 | Medium | C-H Stretch (aliphatic) |

| ~1720 | Strong | C=O Stretch (ester) |

| ~1600, 1490 | Medium | C=C Stretch (aromatic) |

| ~1550 | Medium | C=N Stretch (pyrazole) |

| ~1250 | Strong | C-O Stretch (ester) |

| ~1100 | Strong | C-N Stretch |

| ~840 | Strong | C-H Bend (para-substituted aromatic) |

| ~750 | Medium | C-Cl Stretch |

Interpretation:

-

The broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring.

-

The absorptions in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching in the aromatic ring, while the absorption around 2980 cm⁻¹ is due to aliphatic C-H stretching of the ethyl group.

-

The strong, sharp peak at approximately 1720 cm⁻¹ is a clear indication of the carbonyl (C=O) group of the ester.

-

The bands in the 1490-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic and pyrazole rings.

-

The strong absorption around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group.

-

The band at approximately 840 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-substituted aromatic ring.

-

The absorption around 750 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press it into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Conclusion: A Cohesive Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural confirmation of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating dataset. The methodologies outlined in this guide represent best practices in the field, ensuring that researchers and drug development professionals can confidently characterize this and similar pyrazole derivatives with a high degree of scientific rigor.

References

Sources

1H NMR spectrum of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

<An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For professionals in drug development and scientific research, a thorough understanding of NMR data is crucial for structure elucidation, purity assessment, and quality control. This guide offers a detailed examination of the , a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[3]

This document will delve into the theoretical and practical aspects of the 1H NMR analysis of this specific molecule. We will begin by predicting the expected spectrum based on fundamental principles of chemical shifts, spin-spin coupling, and integration. This theoretical framework will then be complemented by a robust, step-by-step experimental protocol for acquiring a high-quality spectrum. The causality behind experimental choices will be explained to ensure a deep understanding of the methodology.

Molecular Structure and Predicted 1H NMR Spectrum

To interpret the 1H NMR spectrum, we must first analyze the chemical structure of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. The structure contains several distinct proton environments that will give rise to a unique pattern of signals in the NMR spectrum.

Chemical Structure

The molecular structure consists of a central pyrazole ring, substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with an ethyl carboxylate group. The protons on the ethyl group, the pyrazole ring, and the chlorophenyl ring are chemically non-equivalent and will therefore resonate at different frequencies.

Below is a diagram illustrating the chemical structure with protons labeled for the subsequent spectral analysis.

Figure 1. Chemical structure of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

Predicted Spectral Features

The 1H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[1][4][5]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| N-H | ~11-15 | 1H | Broad Singlet | The N-H proton of the pyrazole ring is acidic and often exhibits a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange.[6] |

| Hc (Pyrazole) | ~7.0-7.5 | 1H | Singlet | This proton is on the pyrazole ring and its chemical shift is influenced by the aromatic nature of the ring and the adjacent substituents. It is not coupled to any neighboring protons. |

| Ha, Hb (Chlorophenyl) | ~7.4-7.9 | 4H | Two Doublets (AX or AA'BB' system) | These aromatic protons on the 4-chlorophenyl ring will appear as two distinct signals due to their different environments relative to the pyrazole ring. They will split each other, resulting in two doublets. The electron-withdrawing effect of the chlorine atom and the pyrazole ring will shift these protons downfield.[7] |

| Hd (Ethyl CH2) | ~4.1-4.4 | 2H | Quartet | These protons are on the methylene group of the ethyl ester. They are deshielded by the adjacent oxygen atom.[8] They are coupled to the three protons of the methyl group (He), resulting in a quartet (n+1 = 3+1 = 4).[9] |

| He (Ethyl CH3) | ~1.2-1.4 | 3H | Triplet | These protons are on the methyl group of the ethyl ester. They are coupled to the two protons of the methylene group (Hd), resulting in a triplet (n+1 = 2+1 = 3).[9][10] |

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for preparing a sample and acquiring a . This procedure is designed to be self-validating by incorporating best practices for achieving high resolution and signal-to-noise.

Materials and Equipment

-

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (5-25 mg)[11]

-

Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

-

High-quality 5 mm NMR tubes

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of the compound into a clean, dry vial.[11]

-

Solvent Selection: Choose an appropriate deuterated solvent. CDCl3 is a common choice for many organic molecules. However, if the compound has limited solubility or if observing the N-H proton is critical, DMSO-d6 is a better option as it slows down the proton exchange. Deuterated solvents are essential to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Use a vortex mixer to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

-

Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube to a depth of about 4-5 cm.[12]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for a standard 1D 1H NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.[13]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for good resolution.[14]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[14][15]

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 7-8 ppm, should encompass all expected proton signals.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl3 at 7.26 ppm or DMSO-d6 at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.[9]

-

Workflow Diagram

The following diagram illustrates the workflow for obtaining and interpreting the 1H NMR spectrum.

Figure 2. Workflow for 1H NMR analysis.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the . By combining theoretical predictions with a detailed experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. The principles and techniques discussed here are broadly applicable to the structural elucidation of other novel organic molecules, making this guide a valuable resource for scientists in the pharmaceutical and chemical research fields. A thorough and accurate interpretation of NMR spectra is fundamental to ensuring the integrity and success of research and development endeavors.

References

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry, 398(2), 263-265. [Link]

-

Interpreting 1H NMR Spectra. (n.d.). OpenOChem Learn. [Link]

-

Chapter 5: Acquiring 1H and 13C Spectra. (2018). In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. (n.d.). University of Arizona. [Link]

-

Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). University of Wisconsin-Madison. [Link]

-

Optimized Default 1H Parameters. (2020). University of Maryland, Baltimore County NMR Facility. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

-

Basic NMR Concepts. (n.d.). Boston University. [Link]

-

How to Prepare Samples for NMR. (n.d.). ResearchGate. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2013). Molecules, 18(10), 12345-12368. [Link]

-

The Acquisition Parameters. (n.d.). University of California, Santa Barbara. [Link]

-

NMR Sample Preparation. (n.d.). Western University. [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

-

Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. [Link]

-

1H Acquisition Period. (n.d.). Universitat Autònoma de Barcelona. [Link]

-

Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(12), 1013-1020. [Link]

-

Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. (2014). Molecules, 19(12), 20588-20607. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(7), 569-573. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2000). New Journal of Chemistry. [Link]

-

4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2021). Molecules, 26(16), 4983. [Link]

-

Ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. (n.d.). Doc Brown's Chemistry. [Link]

-

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. (2017). Journal of Molecular Structure, 1130, 86-94. [Link]

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024). YouTube. [Link]

-

(4-Chlorophenyl)phenylmethanone - 1H NMR. (n.d.). SpectraBase. [Link]

-

4-(m-chlorophenyl)-1-cyclohexyl-3-buten-2-one - 1H NMR. (n.d.). SpectraBase. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). International Journal of ChemTech Research, 9(5), 41-49. [Link]

-

CSD Solution #13. (n.d.). University of Calgary. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2016). RSC Advances, 6(78), 74169-74176. [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

-

1H-pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-, ethyl ester - 1H NMR. (n.d.). SpectraBase. [Link]

-

N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide - 1H NMR. (n.d.). SpectraBase. [Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scribd.com [scribd.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 14. books.rsc.org [books.rsc.org]

- 15. sites.bu.edu [sites.bu.edu]

Structural Elucidation of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: A Comprehensive 13C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR is the definitive method for mapping the carbon skeleton of a molecule. This guide presents a comprehensive technical analysis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will navigate from the foundational principles influencing its 13C NMR spectrum to a detailed, step-by-step experimental protocol and a rigorous, peak-by-peak spectral interpretation. This document is designed to serve as a practical reference for researchers, enabling them to apply these principles to the structural verification of novel chemical entities.

Introduction: The Imperative of Structural Verification

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (Figure 1) belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the development of pharmaceuticals and agrochemicals due to its diverse biological activities. The precise arrangement of its constituent parts—the 4-chlorophenyl ring, the pyrazole core, and the ethyl ester group—is critical to its function. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of the research and development process.

13C NMR spectroscopy provides direct observation of the carbon framework, making it a powerful technique for verifying such structures. Each unique carbon atom in the molecule generates a distinct signal, whose position (chemical shift) is exquisitely sensitive to its local electronic environment. This guide provides an in-depth exploration of the 13C NMR analysis of this target molecule, establishing a robust methodology for its characterization.

A simplified representation due to DOT language limitations. Refer to standard chemical drawings for accurate bond angles.

Theoretical Foundation: Decoding 13C Chemical Shifts

The chemical shift (δ) in 13C NMR is the cornerstone of spectral interpretation. It is determined by the local magnetic field experienced by a carbon nucleus, which is modulated by the surrounding electron density. Understanding the factors that influence this shielding is key to assigning signals correctly.

-

Hybridization: The hybridization state of a carbon atom is a primary determinant of its chemical shift. Carbons in C=O bonds (sp²) are highly deshielded and appear far downfield (160-220 ppm), while aromatic and alkene sp² carbons appear in the 100-150 ppm range.[1] Aliphatic sp³ carbons are the most shielded, typically resonating between 0-90 ppm.

-

Inductive and Electronegative Effects: Electronegative atoms (e.g., O, N, Cl) withdraw electron density from adjacent carbons. This "deshielding" effect causes the carbon nucleus to experience a stronger external magnetic field, shifting its signal downfield (to a higher ppm value).[2] In our target molecule, the carbons directly attached to the nitrogens of the pyrazole ring, the oxygen of the ester, and the chlorine of the phenyl ring will all be significantly impacted.

-

Resonance Effects: Electron-donating or -withdrawing effects transmitted through a π-system can cause significant shielding or deshielding. The delocalized electrons in the pyrazole and phenyl rings create distinct electronic environments for each carbon, influencing their chemical shifts.

-

Anisotropy: The circulating π-electrons in the aromatic rings generate their own local magnetic fields. This anisotropic effect can either shield or deshield nearby nuclei depending on their position relative to the ring.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible 13C NMR spectrum is contingent upon meticulous sample preparation and logical parameter selection. The following protocol is designed to ensure data integrity.

Workflow for 13C NMR Sample Preparation and Acquisition

Caption: Standard workflow for 13C NMR analysis.

Part A: Sample Preparation

-

Analyte Quantity: Due to the low natural abundance of the 13C isotope (~1.1%), a greater sample quantity is required compared to 1H NMR. For a small molecule like Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (MW: 250.68 g/mol ), a mass of 50-100 mg is optimal for obtaining a spectrum with a good signal-to-noise ratio in a reasonable time frame.[3]

-

Solvent Selection: A deuterated solvent is essential to provide a lock signal for the spectrometer and to avoid overwhelming solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds. The typical volume is 0.5-0.6 mL for a standard 5 mm NMR tube.[4]

-

Dissolution and Filtration: The sample should be fully dissolved in the solvent, often in a separate vial before transfer. To ensure optimal magnetic field homogeneity, which is critical for sharp spectral lines, the solution must be free of any particulate matter. Filtering the sample through a Pasteur pipette plugged with a small amount of glass wool into a clean, high-quality NMR tube is a mandatory step.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for organic solvents. It is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm. This allows for accurate and reproducible referencing of all other chemical shifts.[3]

Part B: Spectrometer Setup and Data Acquisition

-

Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which results in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse (zgpg) sequence with proton decoupling is typically used. Proton decoupling irradiates all proton frequencies, causing the collapse of 13C-1H coupling and resulting in a simplified spectrum where each unique carbon appears as a single line.

-

Number of Scans (NS): A large number of scans (from several hundred to several thousand) are accumulated to average out noise and enhance the weak 13C signals.

-

Relaxation Delay (D1): This is the time between pulses. It should be long enough (e.g., 2-5 seconds) to allow the carbon nuclei to return to their equilibrium state. An insufficient delay can lead to signal attenuation, particularly for quaternary carbons, compromising the quantitative aspects of the spectrum.

-

Spectral Analysis and Interpretation

The key to interpreting the spectrum lies in systematically assigning each signal to a specific carbon atom in the molecule. This is achieved by dividing the molecule into its constituent fragments and predicting the chemical shift range for each carbon based on established principles and literature data.

Molecular Structure with Carbon Numbering

For clarity, the unique carbon atoms in Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate are numbered as shown below.

Caption: Carbon numbering scheme for spectral assignment.

Predicted and Assigned 13C Chemical Shifts

The expected chemical shifts are predicted based on data for similar functional groups. The assigned values are based on literature data and spectral database predictions for the target molecule.[1][5][6][7][8]

| Carbon Atom | Functional Group | Predicted δ (ppm) | Assigned δ (ppm) | Justification |

| C=O | Ethyl Ester | 160 - 175 | ~161.0 | The carbonyl carbon is highly deshielded due to the double bond and attachment to an electronegative oxygen.[1] |

| C3 | Pyrazole Ring | 145 - 155 | ~152.0 | sp² carbon attached to two nitrogen atoms and the chlorophenyl ring. Deshielded by neighboring heteroatoms. |

| C5 | Pyrazole Ring | 135 - 145 | ~139.0 | sp² carbon attached to a nitrogen and substituted with an electron-withdrawing ester group. |

| C4' | 4-Chlorophenyl | 130 - 140 | ~135.0 | Aromatic carbon directly bonded to chlorine (ipso-carbon). Its shift is influenced by chlorine's inductive withdrawal and resonance donation. |

| C1' | 4-Chlorophenyl | 128 - 135 | ~129.5 | Quaternary aromatic carbon (ipso-carbon) attached to the pyrazole ring. |

| C3' | 4-Chlorophenyl | 128 - 130 | ~129.2 | Aromatic C-H meta to the pyrazole substituent. |

| C2' | 4-Chlorophenyl | 125 - 128 | ~127.0 | Aromatic C-H ortho to the pyrazole substituent. |

| C4 | Pyrazole Ring | 100 - 110 | ~107.0 | The only C-H carbon on the pyrazole ring, expected to be the most upfield of the ring carbons.[5][6] |

| -OCH₂- | Ethyl Ester | 60 - 70 | ~61.5 | sp³ carbon deshielded by the adjacent ester oxygen. |

| -CH₃ | Ethyl Ester | 10 - 20 | ~14.2 | sp³ methyl carbon, expected to be the most upfield signal in the spectrum. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.